molecular formula C22H20N4O3S B2355638 N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-15-0

N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2355638
CAS RN: 852135-15-0
M. Wt: 420.49
InChI Key: JXUPJRUIFWSTAB-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazole, which is a heterocyclic compound . These types of compounds are often used in the development of new drugs due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazo[2,1-b][1,3]thiazole core, which is a bicyclic structure containing nitrogen, sulfur, and carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied. For instance, one study reported the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea to produce a related compound .

Scientific Research Applications

1. Synthesis and Biological Activities

N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives have been synthesized and examined for their biological activities. These compounds have shown a range of biological effects, including anti-inflammatory, analgesic, antitumor, antibacterial, and anticonvulsant properties. Specifically, some derivatives were found to inhibit cyclooxygenase enzymes, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Others demonstrated cytotoxicity against various cancer cell lines, suggesting potential as antitumor agents (Hassan, Hafez, & Osman, 2014). Furthermore, these compounds have been involved in the synthesis of diverse heterocyclic compounds, highlighting their importance as building blocks in organic synthesis (Gomha & Abdel‐Aziz, 2012).

2. Antimicrobial Properties

Several studies have focused on the antimicrobial properties of these compounds. Novel derivatives have been synthesized and tested against a range of bacterial and fungal species, including those that contaminate food and cause diseases in plants, animals, and humans. Some of these compounds have shown promising antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Incerti et al., 2017).

3. Synthesis and Characterization

The compound has also been a crucial intermediate in the synthesis of various heterocyclic compounds. These synthetic efforts have led to the creation of novel compounds with potential biological and pharmaceutical applications. The compounds have been characterized using various analytical and spectroscopic techniques, ensuring the accuracy of the synthesis and the potential for further applications (Dangi, Hussain, & Talesara, 2011).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the target they interact with. Some imidazo[2,1-b][1,3]thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, potentially leading to the development of new drugs .

properties

IUPAC Name

N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-20(21(28)24-17-6-4-5-16(11-17)23-14(2)27)30-22-25-19(12-26(13)22)15-7-9-18(29-3)10-8-15/h4-12H,1-3H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUPJRUIFWSTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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